molecular formula C19H19NO4 B2738355 Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate CAS No. 155959-66-3

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate

Cat. No. B2738355
CAS RN: 155959-66-3
M. Wt: 325.364
InChI Key: UUFUZPJGYWTQBH-UHFFFAOYSA-N
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Description

“Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate” is a chemical compound that is related to a class of compounds known as isoquinolines . Isoquinolines have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized using a Ritter reaction of 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 with 2-alkylcyanoacetamides . Another method involved condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . The structure of these compounds often involves a complex cyclic system .


Chemical Reactions Analysis

Reactions involving similar compounds have been studied. For example, 6,7-dimethoxy-3,4-dihydroisoquinoline has been shown to react with o-quinone methides, leading to products of heterocyclization . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the obtained oxazino[2,3-a]isoquinolines were described as high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .

Mechanism of Action

While the exact mechanism of action for “Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate” is not clear from the available literature, similar compounds have been studied for their biological activities. For instance, sigma-2 receptor ligands have been proposed as potential targets to treat neuropathic pain .

Future Directions

Future research could focus on further elucidating the biological activities of these compounds. For instance, selective sigma-2 receptor ligands have been suggested as potential tools in the development of novel pain therapeutics . Additionally, the synthesis and biological activity of related compounds could be explored further .

properties

IUPAC Name

methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-16-10-12-8-9-20-18(15(12)11-17(16)23-2)13-6-4-5-7-14(13)19(21)24-3/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFUZPJGYWTQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate

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